The synthesis of Pdcd4-IN-1 involves several chemical reactions that typically include the formation of key functional groups necessary for its inhibitory activity. While specific synthetic routes may vary, general methods include:
The molecular structure of Pdcd4-IN-1 can be elucidated using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy. The compound typically features:
Data from structural analyses indicate that Pdcd4-IN-1 binds within the interface of the Pdcd4-eIF4A complex, disrupting their interaction and leading to downstream effects on translation regulation .
Pdcd4-IN-1 primarily engages in non-covalent interactions with its target protein. Key reactions include:
Technical details regarding these reactions highlight the importance of maintaining physiological conditions to accurately reflect biological activity .
The mechanism by which Pdcd4-IN-1 exerts its effects involves several steps:
Data supporting this mechanism include changes in gene expression profiles observed upon treatment with Pdcd4-IN-1, indicating a shift towards pro-apoptotic signals.
The physical properties of Pdcd4-IN-1 typically include:
Chemical properties often assessed include:
Relevant data from studies indicate that modifications to certain functional groups can enhance both stability and efficacy .
Pdcd4-IN-1 has potential applications in various scientific fields:
Moreover, ongoing studies aim to explore its efficacy in combination therapies where enhancing apoptosis in tumor cells could lead to improved treatment outcomes .
Programmed Cell Death Protein 4 (Programmed Cell Death Protein 4) functions as a master regulator of translation initiation, employing multifaceted strategies to suppress oncogenic protein synthesis. Its tumor-suppressive activity stems from direct interference with core initiation machinery components and targeted mRNA regulation.
Eukaryotic Translation Initiation Factor 4A, a DEAD-box RNA helicase, is a primary target for Programmed Cell Death Protein 4-mediated translational control. Programmed Cell Death Protein 4 achieves potent inhibition through structured bimodal engagement.
Programmed Cell Death Protein 4 contains two tandem MA-3 domains (MA3-m and MA3-c) exhibiting structural homology to the MA-3 domain within the C-terminus of Eukaryotic Translation Initiation Factor 4G (Eukaryotic Translation Initiation Factor 4Gc). Both MA-3 domains bind specifically to the N-terminal domain of Eukaryotic Translation Initiation Factor 4A (Eukaryotic Translation Initiation Factor 4A-NTD) with micromolar affinity, utilizing conserved hydrophobic and charged residues within helix α5 and the adjacent loop region. Structural analyses reveal that MA3-m (residues 157-302) and MA3-c (residues 323-469) adopt nearly identical α-helical hairpin folds characteristic of HEAT-repeat proteins [2] [5]. Crucially, the two MA-3 domains act synergistically: simultaneous binding generates a significantly tighter and more stable complex with Eukaryotic Translation Initiation Factor 4A (Kd ~10-fold lower) than either isolated MA-3 domain, explaining the evolutionary necessity for duplication [2] [6]. This tandem arrangement creates an extended interaction surface incompatible with concurrent Eukaryotic Translation Initiation Factor 4G binding.
Table 1: Programmed Cell Death Protein 4 MA-3 Domains and Eukaryotic Translation Initiation Factor 4A Binding
| Domain | Residues | Binding Partner | Key Interaction Sites | Functional Consequence |
|---|---|---|---|---|
| MA3-m | 157-302 | Eukaryotic Translation Initiation Factor 4A-NTD | Helix α5 (L243, F264, R267), Loop α5-α6 | Competes with Eukaryotic Translation Initiation Factor 4Gc for Eukaryotic Translation Initiation Factor 4A binding |
| MA3-c | 323-469 | Eukaryotic Translation Initiation Factor 4A-NTD | Helix α5 (I412, E431, E432), Loop α5-α6 | Competes with Eukaryotic Translation Initiation Factor 4Gc, inhibits RNA binding |
| Tandem MA3-m/MA3-c | 157-469 | Two Eukaryotic Translation Initiation Factor 4A molecules | Interfaces on both MA3 domains | Forms stable inhibitory complex, displaces Eukaryotic Translation Initiation Factor 4G, blocks Eukaryotic Translation Initiation Factor 4F assembly |
Programmed Cell Death Protein 4 binding induces a catalytically inert conformation in Eukaryotic Translation Initiation Factor 4A. Crystal structures of the Programmed Cell Death Protein 4-Eukaryotic Translation Initiation Factor 4A complex demonstrate that each MA-3 domain binds perpendicularly across the cleft separating the two RecA-like domains of Eukaryotic Translation Initiation Factor 4A [5] [6]. This binding mode physically impedes the large-scale conformational change—specifically, the closure of the interdomain cleft—that is essential for coupling ATP hydrolysis to productive RNA unwinding [3] [6]. Biochemical assays confirm that Programmed Cell Death Protein 4 binding drastically reduces Eukaryotic Translation Initiation Factor 4A's affinity for RNA substrates and inhibits its basal and Eukaryotic Translation Initiation Factor 4G-stimulated ATPase and helicase activities in vitro [1] [5]. Consequently, Programmed Cell Death Protein 4 traps Eukaryotic Translation Initiation Factor 4A in an open, inactive state, preventing its functional incorporation into the Eukaryotic Translation Initiation Factor 4F complex and blocking its essential helicase function during ribosomal scanning [3] [5] [6].
Beyond sequestering Eukaryotic Translation Initiation Factor 4A, Programmed Cell Death Protein 4 directly engages the small ribosomal subunit, physically disrupting preinitiation complex formation and function.
A critical breakthrough was the identification of a Ribosome-Binding Region (RBR, residues 100-145) within the N-terminal domain of Programmed Cell Death Protein 4. Cryo-EM structures of human Programmed Cell Death Protein 4 bound to the 40S ribosomal subunit reveal the RBR deeply inserted into the messenger RNA entry channel [8] [9]. This domain, particularly the conserved "WG" dipeptide within Motif 2 (residues 113-143), anchors into a hydrophobic pocket of ribosomal protein uS3 via residue Tryptophan 124. Simultaneously, basic residues in Motif 1 (residues 100-112), notably Lysine 114 and Lysine 115, form electrostatic interactions with Helix 18 of 18S ribosomal RNA [8] [9]. Mutations disrupting these interactions (e.g., V123A/W124A or K114A/K115A) abolish 40S binding in vitro. This strategic positioning sterically blocks the path of incoming messenger RNA through the entry channel towards the decoding center and occupies the ribosomal binding site normally used by Eukaryotic Translation Initiation Factor 1A during 43S Preinitiation Complex assembly and scanning [8] [9].
Structural and biochemical analyses demonstrate that Programmed Cell Death Protein 4 binding locks the 40S head into an unusually swiveled, "closed latch" conformation, akin to hibernating ribosomes bound by factors like SERBP1 or Habp4 [8]. This conformation is incompatible with proper assembly of a functional 43S Preinitiation Complex. Crucially, Programmed Cell Death Protein 4-bound 40S complexes captured in complex with Eukaryotic Translation Initiation Factor 3 and Eukaryotic Translation Initiation Factor 1 exclusively represent the earliest "State I" of assembly, lacking the Ternary Complex and Eukaryotic Translation Initiation Factor 1A [9]. The occupancy of the messenger RNA channel by the Programmed Cell Death Protein 4 RBR and the induced ribosomal conformation sterically hinder the binding of Eukaryotic Translation Initiation Factor 1A and the Ternary Complex, preventing progression to the mature "State III" 43S Preinitiation Complex competent for messenger RNA recruitment and scanning [9]. Furthermore, the C-terminal MA-3 domains of Programmed Cell Death Protein 4, while flexibly linked in the 40S-Programmed Cell Death Protein 4 complex, become ordered in the presence of Eukaryotic Translation Initiation Factor 3. They form a stable bridge via Eukaryotic Translation Initiation Factor 3G, positioning a molecule of Eukaryotic Translation Initiation Factor 4A near the messenger RNA entry site. However, this Eukaryotic Translation Initiation Factor 4A is held in a non-functional state by the MA-3 domains and cannot promote messenger RNA unwinding or ribosomal attachment [8] [9].
Table 2: Impact of Programmed Cell Death Protein 4 on Ribosomal Complex States
| Ribosomal Complex | Key Components Missing Due to Programmed Cell Death Protein 4 | Key Components Disrupted/Inhibited by Programmed Cell Death Protein 4 | Conformational State Induced | Functional Consequence |
|---|---|---|---|---|
| Programmed Cell Death Protein 4-40S | Eukaryotic Translation Initiation Factor 1A, Ternary Complex | Messenger RNA accommodation path | Closed latch, hyper-swiveled head | Blocks 43S Preinitiation Complex maturation |
| Programmed Cell Death Protein 4-40S-Eukaryotic Translation Initiation Factor 3-Eukaryotic Translation Initiation Factor 1 | Eukaryotic Translation Initiation Factor 1A, Ternary Complex | Eukaryotic Translation Initiation Factor 3 function, Eukaryotic Translation Initiation Factor 4A activity | Closed latch, stabilized "State I" | Arrests 43S Preinitiation Complex at early assembly stage |
| Programmed Cell Death Protein 4-43S (State I-like) | Eukaryotic Translation Initiation Factor 1A, Ternary Complex | Eukaryotic Translation Initiation Factor 4A helicase, messenger RNA channel access | Closed latch, blocked decoding center | Prevents messenger RNA recruitment & scanning |
While Eukaryotic Translation Initiation Factor 4A inhibition is central, Programmed Cell Death Protein 4 utilizes additional Eukaryotic Translation Initiation Factor 4A-independent mechanisms to suppress specific messenger RNA translation.
Programmed Cell Death Protein 4 directly represses the translation of specific messenger RNAs bearing Internal Ribosome Entry Site elements, notably those encoding potent anti-apoptotic proteins like X-linked Inhibitor of Apoptosis Protein and B-cell Lymphoma-extra Large. Programmed Cell Death Protein 4 binds directly to distinct regions within the Internal Ribosome Entry Site of these messenger RNAs via its N-terminal RNA-binding domain, independent of its MA-3 domains [4] [7]. This binding prevents the formation of the 48S initiation complex specifically on the Internal Ribosome Entry Site, likely by interfering with the recruitment or correct positioning of the 43S Preinitiation Complex or essential Internal Ribosome Entry Site Trans-acting Factors [4]. Phosphorylation of Programmed Cell Death Protein 4 by Ribosomal Protein S6 Kinase 2, induced by survival signals like Fibroblast Growth Factor 2, targets Programmed Cell Death Protein 4 for degradation by the SCFβTrCP ubiquitin ligase complex. This degradation relieves the translational repression of X-linked Inhibitor of Apoptosis Protein and B-cell Lymphoma-extra Large messenger RNAs, enhancing cell survival and contributing to chemoresistance [4]. This mechanism highlights how Programmed Cell Death Protein 4 functions as a selective translational repressor in survival pathways.
Programmed Cell Death Protein 4 also influences messenger RNA nucleocytoplasmic transport. Its N-terminal domain possesses nuclear localization signals and interacts with messenger RNA. Programmed Cell Death Protein 4 can bind specific messenger RNA targets, such as Myeloblastosis and Myeloblastosis viral oncogene homolog-like 1 messenger RNAs, within the nucleus [7] [9]. This binding involves recognition of secondary structural elements within the coding region of the target messenger RNAs. By interacting with these messenger RNAs, Programmed Cell Death Protein 4 impedes their efficient nuclear export and subsequent translation [7]. Furthermore, Programmed Cell Death Protein 4 interacts with the Poly(A)-Binding Protein, a key factor in messenger RNA export and translation initiation control [7]. This interaction potentially provides another layer of regulation, either by retaining target messenger RNAs in the nucleus or by inhibiting the circularization and translational activation of exported messenger RNAs at the cytoplasm. While less characterized than its cytoplasmic roles, this nuclear function positions Programmed Cell Death Protein 4 as a regulator of messenger RNA availability for the translational machinery, extending its tumor-suppressive activity beyond direct inhibition of initiation complex assembly [7] [9].
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